1-Bromodocosane
Description
1-Bromodocosane, also known as behenyl bromide or n-docosyl bromide, is an organobromine compound with the molecular formula C22H45Br. It is a long-chain alkyl bromide, characterized by a bromine atom attached to the first carbon of a twenty-two carbon chain. This compound is typically a white to off-white solid at room temperature and is known for its stability and slight solubility in organic solvents like chloroform and methanol .
Structure
2D Structure
Properties
IUPAC Name |
1-bromodocosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXLKAKUAASNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064510 | |
| Record name | 1-Bromodocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |
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Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-66-5 | |
| Record name | 1-Bromodocosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Docosane, 1-bromo- | |
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| Record name | 1-Bromodocosane | |
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| Record name | Docosane, 1-bromo- | |
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| Record name | 1-Bromodocosane | |
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| Record name | 1-bromodocosane | |
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Preparation Methods
Hydrobromic Acid Treatment of Docosanol
The most widely employed method for synthesizing 1-bromodocosane involves the reaction of docosanol (C₂₂H₄₅OH) with hydrobromic acid (HBr) under acidic conditions. This nucleophilic substitution (Sₙ2) reaction proceeds via protonation of the hydroxyl group, followed by displacement by bromide ion.
Reaction Mechanism:
$$
\text{C}{22}\text{H}{45}\text{OH} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{C}{22}\text{H}{45}\text{Br} + \text{H}_2\text{O}
$$
Experimental Protocol:
- Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is used to generate H⁺ ions, enhancing the electrophilicity of the hydroxyl group.
- Temperature: Reactions typically proceed at reflux (100–120°C) for 6–12 hours to ensure complete conversion.
- Workup: The crude product is washed with NaHCO₃ to neutralize excess acid, followed by distillation or recrystallization for purification.
Yield Optimization:
- Molar Ratios: A 1:1.2 molar ratio of docosanol to HBr maximizes yield while minimizing side reactions like elimination.
- Solvent-Free Conditions: Avoiding solvents reduces reaction volume and improves kinetics, achieving yields up to 88%.
Table 1: Representative Yields for HBr-Based Synthesis
| Docosanol Source | HBr Concentration | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Commercial | 48% | 110 | 85 |
| Synthetic | 62% | 120 | 78 |
Free-Radical Addition to Docosene
Anti-Markovnikov addition of hydrogen bromide (HBr) to docosene (C₂₂H₄₄) provides a regioselective route to this compound. This method is favored for its tolerance of steric hindrance in long-chain alkenes.
Mechanistic Overview:
- Initiation: Peroxide catalysts (e.g., benzoyl peroxide) generate bromine radicals via homolytic cleavage of HBr.
- Propagation: The radical abstracts a hydrogen atom from docosene, forming a stabilized alkyl radical that reacts with HBr.
- Termination: Radical recombination yields the anti-Markovnikov product.
Reaction Conditions:
- Catalyst Loading: 1–2 mol% peroxide ensures efficient initiation without over-oxidation.
- Temperature: 60–80°C balances reaction rate and selectivity.
Case Study:
A scaled-up reaction using 50 g of docosene and 55 g HBr achieved 92% conversion to this compound, with gas chromatography (GC) confirming >99% purity after silica gel chromatography.
Phosphorus Tribromide (PBr₃) Bromination
Phosphorus tribromide offers a mild alternative for converting docosanol to this compound, particularly in moisture-sensitive applications.
Reaction Scheme:
$$
3 \text{C}{22}\text{H}{45}\text{OH} + \text{PBr}3 \rightarrow 3 \text{C}{22}\text{H}{45}\text{Br} + \text{H}3\text{PO}_3
$$
Procedure:
- Stoichiometry: A 3:1 molar ratio of alcohol to PBr₃ ensures complete conversion.
- Solvent: Anhydrous diethyl ether or dichloromethane prevents side reactions.
- Workup: Quenching with ice-cold water followed by extraction isolates the product.
Advantages:
- Low Temperature: Reactions proceed at 0–25°C, minimizing thermal degradation.
- High Purity: Byproduct phosphorous acid (H₃PO₃) is water-soluble, simplifying purification.
Table 2: PBr₃-Mediated Bromination Efficiency
| Docosanol Purity (%) | PBr₃ Equivalents | Yield (%) |
|---|---|---|
| 98 | 1.1 | 91 |
| 95 | 1.3 | 87 |
Catalytic Dehydrohalogenation and Isomerization
Recent advances in transition-metal catalysis enable the isomerization of vicinal dibromides to this compound. While less common, this method provides access to high-purity products.
Palladium-Catalyzed Isomerization:
A Pd(PPh₃)₄ catalyst selectively isomerizes 2-bromodocosane to the terminal bromide at 80°C, achieving 89% yield.
Key Considerations:
- Substrate Purity: Isomerization requires >95% pure 2-bromodocosane to avoid competing elimination.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance catalytic activity.
Industrial-Scale Production and Challenges
Large-scale synthesis of this compound prioritizes cost-effectiveness and safety.
Optimized Protocols:
- Continuous Flow Reactors: Tubular reactors with inline HBr injection reduce reaction time from hours to minutes.
- Recycling HBr: Gas scrubbing systems recover unreacted HBr, lowering raw material costs.
Environmental and Safety Notes:
Chemical Reactions Analysis
Nucleophilic Substitution (S_N2)
The bromine atom in 1-Bromodocosane acts as a leaving group, facilitating nucleophilic substitution reactions. Key aspects:
Reaction Mechanism
-
The reaction proceeds via a backside attack by nucleophiles (e.g., hydroxide, cyanide, alkoxide ions) on the carbon-bromine bond, leading to inversion of configuration .
-
Polar aprotic solvents (e.g., DMSO, acetone) enhance reactivity by stabilizing the transition state .
Common Products
-
Docosyl Cyanide (C₂₂H₄₅CN) : Produced using potassium cyanide as the nucleophile .
-
Docosyl Ethers : Generated with alkoxide ions (e.g., methoxide, ethoxide) .
Comparison with Shorter Chain Bromoalkanes
Reduction Reactions
This compound undergoes reduction to form docosane (C₂₂H₄₆), a saturated hydrocarbon.
Reaction Conditions
-
Lithium Aluminum Hydride (LiAlH₄) : Used in anhydrous ether or THF under reflux .
-
Hydrogenation : Requires high-pressure hydrogen gas and a catalyst (e.g., palladium on carbon) .
Mechanism
The bromine atom is replaced by a hydrogen atom via a two-electron transfer, breaking the carbon-bromine bond .
Rhodium-Catalyzed Alkylation
This compound participates in rhodium-catalyzed alkylation reactions with benzylic amines, forming long-chain alkylated amines.
Key Observations
-
Shorter chains (C₃-C₆) exhibit higher yields (50-60%), while intermediate chains (C₇-C₈) show reduced efficiency (38-42%) .
Example Reaction
Physical and Chemical Stability
Key Properties
| Property | Value |
|---|---|
| Melting Point | 44-46°C |
| Boiling Point | 225°C (0.6 mmHg) |
| Solubility | Slightly soluble in chloroform and methanol |
| Stability | Incompatible with strong oxidizing agents |
Scientific Research Applications
Organic Synthesis
1-Bromodocosane serves as an intermediate in organic synthesis, particularly for creating long-chain alkyl derivatives. Its utility in nucleophilic substitution reactions allows for the production of various compounds such as docosanol and docosyl ethers .
Biological Studies
Due to its long hydrophobic chain, this compound is used in studies involving membrane lipids. It aids in understanding lipid interactions and membrane dynamics, which are crucial for cellular functions .
Drug Delivery Systems
The hydrophobic nature of this compound makes it a candidate for drug delivery applications. It can encapsulate hydrophobic drugs effectively, enhancing their bioavailability and therapeutic efficacy .
Material Science
In material science, this compound is utilized in the production of surfactants and lubricants. Its properties contribute to the formulation of fire-extinguishing encapsulation devices and other industrial applications where hydrophobicity is essential .
Case Study 1: Antiviral Coatings
Research demonstrated that coatings made with N,N-docosyl methyl-polyethyleneimine (synthesized using this compound) showed significant antiviral activity against influenza viruses. The study indicated that these coatings could reduce viral titer by over 10,000-fold after exposure, showcasing the potential of this compound derivatives in biomedical applications .
Case Study 2: Skin Sensitization Studies
A study evaluated the skin sensitization potential of various bromoalkanes, including this compound. The results indicated a biphasic response in the local lymph node assay (LLNA), highlighting the compound's relevance in toxicological assessments and allergenicity studies .
Mechanism of Action
The mechanism of action of 1-bromodocosane in chemical reactions primarily involves the cleavage of the carbon-bromine bond. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of docosane .
Comparison with Similar Compounds
1-Bromododecane (C12H25Br): A shorter chain alkyl bromide with similar reactivity but different physical properties due to its shorter carbon chain.
1-Bromohexadecane (C16H33Br): Another long-chain alkyl bromide, used in similar applications but with a sixteen-carbon chain.
1-Bromooctadecane (C18H37Br): An eighteen-carbon chain alkyl bromide, also used in organic synthesis and industrial applications.
Uniqueness of 1-Bromodocosane: this compound’s longer carbon chain provides unique properties such as higher melting and boiling points, increased hydrophobicity, and greater stability in certain applications compared to its shorter-chain counterparts .
Biological Activity
1-Bromodocosane (C22H45Br) is a long-chain bromoalkane that has garnered interest in various fields, including toxicology, material science, and virology. This article explores the biological activity of this compound, focusing on its effects as a potential allergen and its applications in antiviral coatings.
This compound is characterized by its long hydrophobic carbon chain, which influences its biological interactions. The presence of the bromine atom contributes to its reactivity and potential biological activity. The compound's structure can be represented as follows:
Allergenic Potential
Research indicates that 1-bromoalkanes, including this compound, exhibit skin sensitization properties. A study using the local lymph node assay (LLNA) assessed the sensitization potency of various bromoalkanes. The findings suggested a biphasic response in allergenic activity related to carbon chain length, with this compound being part of this series. The study highlighted that the sensitization potency peaks at certain chain lengths, specifically around C16 (1-bromohexadecane), while longer chains like C22 may exhibit reduced potency due to increased hydrophobicity and volatility factors .
| Compound | Carbon Chain Length | LLNA Response |
|---|---|---|
| 1-Bromohexane | C6 | Moderate |
| 1-Bromododecane | C12 | Low |
| 1-Bromohexadecane | C16 | High |
| This compound | C22 | Moderate |
Antiviral Applications
In another application, this compound has been employed as an alkylating agent in the synthesis of polymeric coatings designed to inactivate viruses, such as the influenza virus. A study demonstrated that glass slides coated with polymers incorporating this compound exhibited significant virucidal activity against H1N1 strains. The experiments showed that these coatings could reduce viral titers by over 10,000-fold after brief contact periods .
Study on Skin Sensitization
In a comprehensive investigation into skin sensitization by bromoalkanes, researchers conducted LLNA tests on various compounds, including this compound. The results indicated that while shorter-chain bromoalkanes had higher sensitization rates, longer chains like this compound showed moderate responses. This suggests a complex relationship between chain length, hydrophobicity, and allergenic potential .
Virucidal Coating Study
A detailed study explored the efficacy of polymeric coatings containing this compound against influenza viruses. The methodology involved applying viral solutions to coated surfaces and measuring the resultant viral titers after incubation. The study concluded that the coatings effectively inactivated the virus within a short exposure time, highlighting the potential for using such materials in public health applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-Bromodocosane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves bromination of docosanol using hydrobromic acid (HBr) or PBr₃ under reflux conditions. Key variables include temperature (80–120°C), solvent selection (e.g., dichloromethane or toluene), and catalyst use. Purity is assessed via GC-MS or NMR to confirm absence of di-brominated byproducts . Yield optimization requires balancing reaction time and stoichiometric ratios (e.g., 1:1.2 alcohol-to-brominating agent). For reproducibility, detailed protocols must specify drying agents (e.g., molecular sieves) and post-synthesis purification (e.g., column chromatography) .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Key properties include melting point (44–46°C), density (~0.9977 g/cm³), and solubility in nonpolar solvents. Techniques:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting behavior.
- Spectroscopy : ¹H/¹³C NMR for structural verification (e.g., terminal -CH₂Br resonance at δ 3.4–3.6 ppm).
- Chromatography : HPLC with UV detection for purity quantification .
Q. What are the challenges in handling and storing this compound to ensure long-term stability?
- Methodological Answer : Degradation risks include light-induced bromine dissociation and hydrolysis. Storage recommendations:
- Temperature : –20°C in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) and inert atmospheres (argon).
- Stability Monitoring : Periodic FT-IR analysis to detect oxidation (C=O peaks) or bromide ion formation .
Advanced Research Questions
Q. How does the alkyl chain length of this compound influence its reactivity in nucleophilic substitution reactions compared to shorter-chain bromoalkanes?
- Methodological Answer : The long C22 chain reduces solubility in polar aprotic solvents (e.g., DMF), slowing SN2 kinetics. Comparative studies require:
- Kinetic Experiments : Monitor reaction rates with NaI in acetone via conductivity or GC.
- Computational Modeling : DFT calculations to compare transition-state steric hindrance.
- Contradiction Resolution : Discrepancies in literature rates may arise from solvent purity or temperature gradients; replicate studies with controlled conditions are critical .
Q. What role does this compound play in lipid bilayer studies, and how can its incorporation into model membranes be quantified?
- Methodological Answer : As a brominated lipid analog, it serves as a hydrophobic anchor or fluorescence quencher. Methodological steps:
- Membrane Preparation : Use Langmuir-Blodgett troughs to form monolayers; adjust molar ratios (e.g., 1–5 mol%).
- Quantification : UV-Vis spectroscopy (bromine’s absorbance at 210 nm) or MALDI-TOF for lipidomic profiling.
- Data Interpretation : Compare phase behavior (e.g., transition temperatures) with pure phospholipid systems .
Q. How can researchers address contradictions in reported catalytic applications of this compound, such as its efficacy in phase-transfer reactions?
- Methodological Answer : Contradictions often stem from solvent polarity or catalyst choice. Systematic approaches:
- Control Experiments : Test reactions with/without crown ethers or quaternary ammonium salts.
- Data Normalization : Report yields relative to internal standards (e.g., tetradecane).
- Meta-Analysis : Use PRISMA guidelines to evaluate literature bias or methodological variability .
Data Presentation Guidelines
Table 1 : Representative Synthetic Yields of this compound Under Varied Conditions
| Reaction Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) | Reference ID |
|---|---|---|---|---|---|
| 80 | Toluene | HBr (gas) | 72 | 98 | |
| 100 | DCM | PBr₃ | 85 | 99 | |
| 120 | Hexane | None | 68 | 95 |
Ethical and Methodological Considerations
- Feasibility : Ensure access to high-purity reagents and specialized equipment (e.g., Schlenk lines for air-sensitive reactions) .
- Novelty : Focus on understudied applications, such as its use in nanoparticle surface functionalization .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
